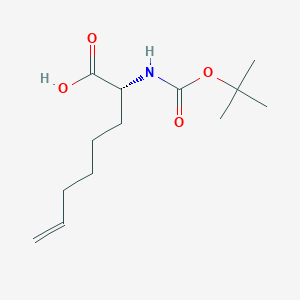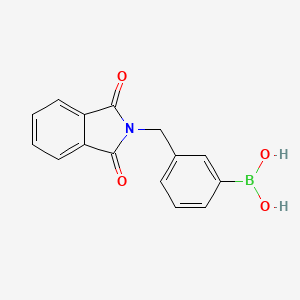
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H12BNO4 . It has a molecular weight of 281.07 and is used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H12BNO4 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
The compound is versatile and used in various fields such as catalysis, organic synthesis, and drug discovery. The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.07 . Other physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Electrochemical Biosensors
Boronic acid derivatives, such as ferroceneboronic acid (FcBA) and its modifications, are utilized in the development of electrochemical biosensors. These biosensors are capable of detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances by exploiting the selective binding properties of boronic acids. The electrochemical properties of FcBA and its derivatives enable the non-enzymatic detection of glucose and other analytes, which is significant for medical diagnostics and environmental monitoring (Wang et al., 2014).
Organic Optoelectronics
Boronic acid-based materials, specifically BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics. These materials offer unique electronic and structural properties that are beneficial for developing 'metal-free' infrared emitters and other optoelectronic devices (Squeo & Pasini, 2020).
Anticancer Research
Cinnamic acid derivatives, which share a common functional group with boronic acid compounds, have been explored for their anticancer potential. The research indicates that these compounds may inhibit tumor growth through various mechanisms, underscoring the potential of boronic acid derivatives in anticancer therapy (De, Baltas, & Bedos-Belval, 2011).
Boronic Acid Sensors
Boronic acid sensors with dual recognition sites have been developed for improved selectivity and sensitivity in detecting biological and chemical analytes. These sensors exploit the unique reversible binding mechanism of boronic acids to detect carbohydrates, ions, and other molecules, demonstrating the versatility of boronic acid derivatives in chemical sensing (Bian et al., 2019).
Drug Discovery
Boronic acid derivatives have been increasingly incorporated into drug discovery efforts due to their desirable properties, such as enhancing the potency and improving the pharmacokinetics of drugs. Several boronic acid drugs have been approved by regulatory agencies, and many others are in clinical trials, highlighting their significance in medicinal chemistry (Plescia & Moitessier, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8,20-21H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSBMRWOQUJLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1,3-Dioxoisoindolin-2-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



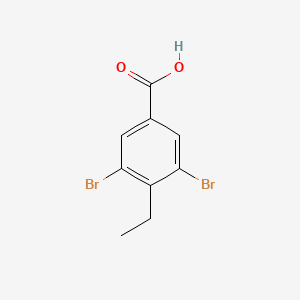
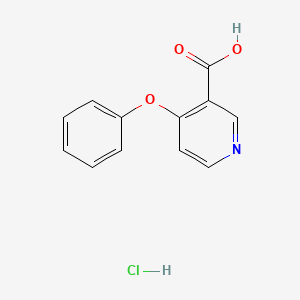
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)
![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

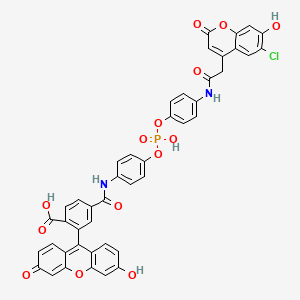
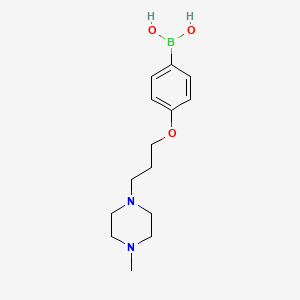
![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
